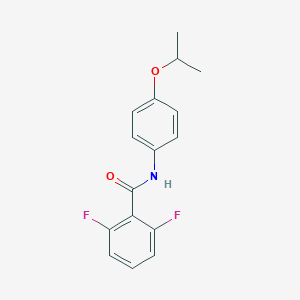![molecular formula C19H21NO3 B267033 N-[2-(allyloxy)phenyl]-3-isopropoxybenzamide](/img/structure/B267033.png)
N-[2-(allyloxy)phenyl]-3-isopropoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(allyloxy)phenyl]-3-isopropoxybenzamide, also known as GW 501516, is a synthetic drug that has gained significant attention in the scientific community due to its potential applications in the field of sports medicine, cardiovascular health, and cancer research. This compound belongs to a class of drugs called PPAR agonists, which are known to regulate gene expression and metabolism.
Mécanisme D'action
N-[2-(allyloxy)phenyl]-3-isopropoxybenzamide 501516 works by activating the PPAR-delta pathway, which regulates the expression of genes involved in lipid metabolism and energy production. This compound also increases the expression of genes involved in muscle fiber type switching, leading to an increase in slow-twitch muscle fibers and improved endurance.
Biochemical and Physiological Effects:
N-[2-(allyloxy)phenyl]-3-isopropoxybenzamide 501516 has been shown to improve endurance and physical performance in animal models and human trials. This compound also increases the oxidation of fatty acids and reduces the accumulation of triglycerides in muscle tissue. Additionally, N-[2-(allyloxy)phenyl]-3-isopropoxybenzamide 501516 has been shown to reduce inflammation and improve insulin sensitivity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-[2-(allyloxy)phenyl]-3-isopropoxybenzamide 501516 in lab experiments is its ability to improve endurance and physical performance in animal models, which can be useful for studying the effects of exercise on various physiological parameters. However, the use of N-[2-(allyloxy)phenyl]-3-isopropoxybenzamide 501516 in lab experiments is limited by its potential side effects, including an increased risk of cancer and liver damage.
Orientations Futures
There are several potential future directions for research on N-[2-(allyloxy)phenyl]-3-isopropoxybenzamide 501516, including:
1. Investigating the effects of N-[2-(allyloxy)phenyl]-3-isopropoxybenzamide 501516 on cardiovascular health and disease prevention.
2. Studying the potential use of N-[2-(allyloxy)phenyl]-3-isopropoxybenzamide 501516 in cancer research and treatment.
3. Exploring the effects of N-[2-(allyloxy)phenyl]-3-isopropoxybenzamide 501516 on metabolic disorders such as diabetes and obesity.
4. Investigating the potential side effects of N-[2-(allyloxy)phenyl]-3-isopropoxybenzamide 501516 and developing safer alternatives.
5. Studying the effects of N-[2-(allyloxy)phenyl]-3-isopropoxybenzamide 501516 on muscle fiber type switching and muscle regeneration.
Méthodes De Synthèse
The synthesis of N-[2-(allyloxy)phenyl]-3-isopropoxybenzamide 501516 involves the reaction of 3-isopropoxybenzoyl chloride with 2-(allyloxy)aniline in the presence of a base, followed by purification using column chromatography. The yield of this synthesis method is approximately 30-40%.
Applications De Recherche Scientifique
N-[2-(allyloxy)phenyl]-3-isopropoxybenzamide 501516 has been extensively studied for its potential applications in improving endurance and physical performance in athletes. This compound has been shown to activate the PPAR-delta pathway, which enhances the metabolism of fatty acids and improves muscle endurance. Additionally, N-[2-(allyloxy)phenyl]-3-isopropoxybenzamide 501516 has been investigated for its potential use in the treatment of metabolic disorders such as diabetes and obesity.
Propriétés
Nom du produit |
N-[2-(allyloxy)phenyl]-3-isopropoxybenzamide |
|---|---|
Formule moléculaire |
C19H21NO3 |
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
3-propan-2-yloxy-N-(2-prop-2-enoxyphenyl)benzamide |
InChI |
InChI=1S/C19H21NO3/c1-4-12-22-18-11-6-5-10-17(18)20-19(21)15-8-7-9-16(13-15)23-14(2)3/h4-11,13-14H,1,12H2,2-3H3,(H,20,21) |
Clé InChI |
UQUJFEPVMVBORA-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2OCC=C |
SMILES canonique |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-{[4-(2-Ethoxyethoxy)benzoyl]amino}benzamide](/img/structure/B266959.png)
![N-[4-(aminocarbonyl)phenyl]-4-(2-ethoxyethoxy)benzamide](/img/structure/B266960.png)
![2,6-difluoro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B266962.png)
![3-fluoro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B266963.png)



![2,6-difluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B266968.png)
![2-(3-fluorophenyl)-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B266970.png)
